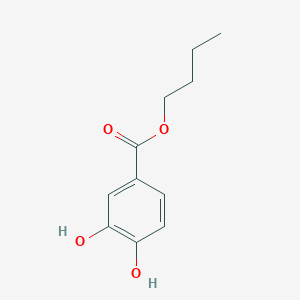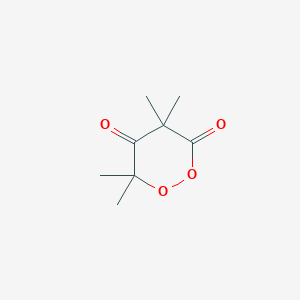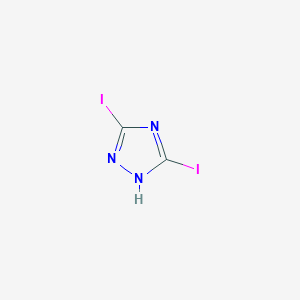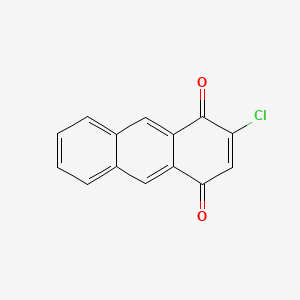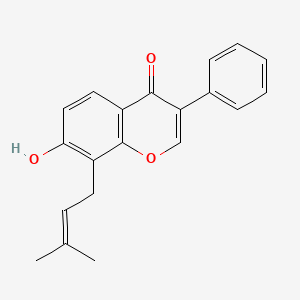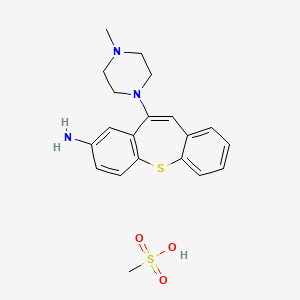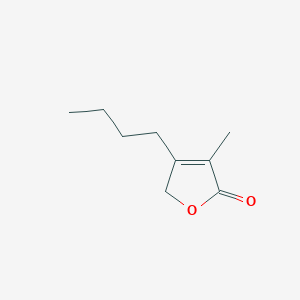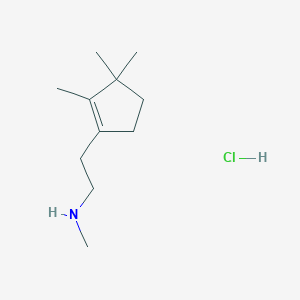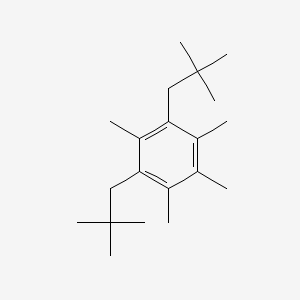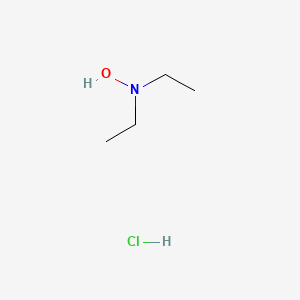
N,N-diethylhydroxylamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethylhydroxylamine;hydrochloride: is an organic compound with the chemical formula (C₂H₅)₂NOH·HCl. It is a colorless to yellow liquid with an amine-like odor. This compound is known for its versatility and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N-diethylhydroxylamine can be synthesized through the reaction of triethylamine with a peroxide. The reaction typically involves the following steps:
Reaction with Triethylamine: Triethylamine is reacted with a peroxide, such as hydrogen peroxide, under controlled conditions.
Purification: The resulting product is purified to obtain N,N-diethylhydroxylamine.
Industrial Production Methods: In industrial settings, N,N-diethylhydroxylamine is produced using large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-diethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N,N-diethylhydroxylamine oxide.
Reduction: It can reduce certain metal ions, such as hexavalent chromium, to their lower oxidation states.
Substitution: It can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Aqueous solutions of N,N-diethylhydroxylamine are used for the reduction of metal ions.
Substitution: Electrophiles such as alkyl halides can react with N,N-diethylhydroxylamine under mild conditions.
Major Products Formed:
Oxidation: N,N-diethylhydroxylamine oxide.
Reduction: Reduced metal ions (e.g., trivalent chromium).
Substitution: Substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-diethylhydroxylamine is used as a ligand in the preparation of unsymmetric mixed ligand oxadiazoline and/or imine platinum complexes . It is also employed in the synthesis of organometallic clusters of mixed hydrazide/hydroxylamide clusters of zinc .
Biology: In biological research, N,N-diethylhydroxylamine is used as a radical scavenger and an antioxidant. It helps in studying oxidative stress and its effects on biological systems.
Medicine: N,N-diethylhydroxylamine has potential applications in medicine as an antioxidant. It is being explored for its ability to protect cells from oxidative damage.
Industry: In industrial applications, N,N-diethylhydroxylamine is used as an oxygen scavenger in water treatment . It helps in preventing corrosion in boiler systems by reacting with dissolved oxygen.
Wirkmechanismus
N,N-diethylhydroxylamine exerts its effects through various mechanisms:
Oxygen Scavenging: It reacts with dissolved oxygen to form water, thereby preventing oxidative damage.
Radical Scavenging: It neutralizes free radicals by donating hydrogen atoms, thus preventing radical-induced damage.
Reduction: It reduces metal ions to their lower oxidation states, which can be beneficial in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
- N-methylethanolamine
- Dimethylethanolamine
- Diethylethanolamine
- Diethanolamine
- N,N-diisopropylaminoethanol
Uniqueness: N,N-diethylhydroxylamine is unique due to its dual functionality as both an oxygen scavenger and a radical scavenger. This makes it highly versatile and useful in a wide range of applications, from water treatment to biological research.
Eigenschaften
CAS-Nummer |
38968-22-8 |
|---|---|
Molekularformel |
C4H12ClNO |
Molekulargewicht |
125.60 g/mol |
IUPAC-Name |
N,N-diethylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-3-5(6)4-2;/h6H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
DWPFAJHIOBOYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)
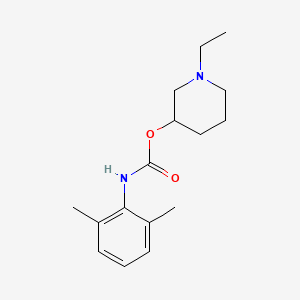
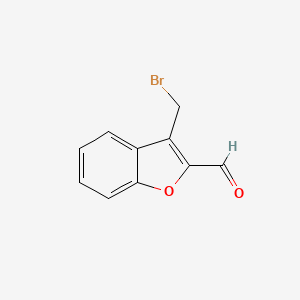
![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)
